molecular formula C17H17NO2 B267217 N-[2-(allyloxy)phenyl]-2-phenylacetamide

N-[2-(allyloxy)phenyl]-2-phenylacetamide

Cat. No. B267217
M. Wt: 267.32 g/mol
InChI Key: TZIMMFJREQVXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-phenylacetamide, commonly known as ACPA, is a synthetic compound that belongs to the class of anilides. ACPA has been widely used in scientific research due to its unique properties and potential therapeutic applications.

Mechanism of Action

ACPA exerts its effects by binding to CB1 receptors in the brain, which leads to the activation of intracellular signaling pathways. CB1 receptors are coupled to G proteins, which regulate the activity of various enzymes and ion channels. ACPA has been shown to increase the activity of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, including ion channels and transcription factors. ACPA also inhibits the activity of voltage-gated calcium channels, leading to a decrease in neurotransmitter release.
Biochemical and Physiological Effects
ACPA has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. ACPA has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. ACPA also has anti-inflammatory activity, which has been demonstrated in animal models of arthritis and colitis. ACPA has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ACPA has several advantages for use in lab experiments. It is a highly selective agonist of CB1 receptors, which allows for precise modulation of CB1 receptor activity. ACPA is also stable and easy to synthesize, which makes it a cost-effective tool for research. However, ACPA has some limitations, including its low solubility in water and its potential for off-target effects. ACPA has been shown to have some activity at other receptors, including CB2 receptors and TRPV1 channels, which may complicate its use in some experiments.

Future Directions

There are several future directions for research on ACPA. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the role of CB1 receptors in various physiological processes, including appetite regulation and memory formation. ACPA may also have potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative diseases. Further research is needed to explore the full potential of ACPA and other CB1 receptor agonists.
Conclusion
In conclusion, ACPA is a synthetic compound that has been widely used in scientific research due to its unique properties and potential therapeutic applications. ACPA is a selective agonist of CB1 receptors, which are primarily expressed in the central nervous system. ACPA has a range of effects on the nervous system, including analgesia, anti-inflammatory activity, and neuroprotection. ACPA has several advantages for use in lab experiments, including its selectivity and stability. However, ACPA has some limitations, including its low solubility in water and potential for off-target effects. Future research on ACPA may lead to the development of novel therapeutic agents and a better understanding of the role of CB1 receptors in various physiological processes.

Synthesis Methods

The synthesis of ACPA involves the reaction between 2-phenylacetic acid and 2-allylphenol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces ACPA as a white crystalline solid with a melting point of 152-154°C. The purity of ACPA can be improved by recrystallization from ethanol or other solvents.

Scientific Research Applications

ACPA has been extensively used in scientific research, particularly in the field of neuroscience. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. CB1 receptors play a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory. ACPA has been shown to modulate CB1 receptor activity, leading to a range of effects on the nervous system.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-phenylacetamide

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-phenyl-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19)

InChI Key

TZIMMFJREQVXLN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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